molecular formula C8H8ClNO4S B2764704 2-(2-Chlorobenzenesulfonamido)acetic acid CAS No. 923680-89-1

2-(2-Chlorobenzenesulfonamido)acetic acid

Cat. No.: B2764704
CAS No.: 923680-89-1
M. Wt: 249.67
InChI Key: QSQJHTAJZFKWNN-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chlorobenzene ring, a sulfonamide group, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Chlorobenzenesulfonamido)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is believed to interact with its targets through the sulfonamide group, which is known to form hydrogen bonds with biological macromolecules .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and to be metabolized by the liver .

Result of Action

The molecular and cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have anti-inflammatory or anticancer properties, but these findings need to be confirmed in further studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, acidic conditions may enhance the compound’s solubility, while high temperatures may affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzenesulfonamido)acetic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve maintaining the temperature at around room temperature and using solvents like water or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzenesulfonamido)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzene ring can undergo substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-(2-Chlorobenzenesulfonamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.

    Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromobenzenesulfonamido)acetic acid
  • 2-(2-Iodobenzenesulfonamido)acetic acid
  • 2-(2-Fluorobenzenesulfonamido)acetic acid

Uniqueness

2-(2-Chlorobenzenesulfonamido)acetic acid is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. The compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQJHTAJZFKWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923680-89-1
Record name 2-(2-chlorobenzenesulfonamido)acetic acid
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